molecular formula C21H21ClN2O B12878788 Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- CAS No. 22159-33-7

Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-

Cat. No.: B12878788
CAS No.: 22159-33-7
M. Wt: 352.9 g/mol
InChI Key: JJQOKUCYWIGCIN-UHFFFAOYSA-N
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Description

Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- is a complex organic compound that features a benzenamine core substituted with a 2-chlorophenyl group, an ethenyl group, and an oxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- typically involves the condensation of 2-chlorobenzaldehyde with N,N-diethyl-4-aminobenzaldehyde, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl- is unique due to its combination of a benzenamine core with a chlorophenyl group, an ethenyl group, and an oxazolyl ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

22159-33-7

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)-2-ethenyl-1,3-oxazol-5-yl]-N,N-diethylaniline

InChI

InChI=1S/C21H21ClN2O/c1-4-19-23-20(17-9-7-8-10-18(17)22)21(25-19)15-11-13-16(14-12-15)24(5-2)6-3/h4,7-14H,1,5-6H2,2-3H3

InChI Key

JJQOKUCYWIGCIN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C(N=C(O2)C=C)C3=CC=CC=C3Cl

Origin of Product

United States

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